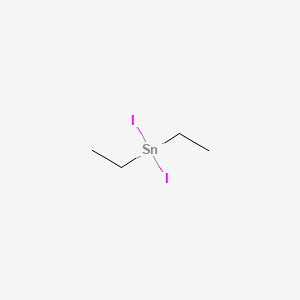

Diethyltin diiodide

Description

BenchChem offers high-quality Diethyltin diiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyltin diiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2767-55-7 |

|---|---|

Molecular Formula |

C4H10I2Sn |

Molecular Weight |

430.64 g/mol |

IUPAC Name |

diethyl(diiodo)stannane |

InChI |

InChI=1S/2C2H5.2HI.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

MATIRGPIRARBGK-UHFFFAOYSA-L |

Canonical SMILES |

CC[Sn](CC)(I)I |

Origin of Product |

United States |

An In-Depth Technical Guide to Diethyltin Diiodide (CAS 2767-55-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Historical Significance and Modern Relevance

Diethyltin diiodide, with the Chemical Abstracts Service (CAS) number 2767-55-7, holds a unique and pivotal position in the history of chemistry. Its synthesis in 1849 by Sir Edward Frankland marked the genesis of organometallic chemistry, a field that has since blossomed and profoundly impacted various scientific disciplines.[1][2] This guide provides a comprehensive technical overview of diethyltin diiodide, delving into its fundamental properties, synthesis, reactivity, and analytical characterization. It also addresses the critical aspects of its biological activity and the necessary safety precautions for its handling, offering a holistic resource for researchers and professionals in drug development and related scientific fields.

Core Physicochemical and Structural Characteristics

Diethyltin diiodide is an organotin compound characterized by a central tin atom in the +4 oxidation state, covalently bonded to two ethyl groups and two iodine atoms.[1][3] This structure dictates its chemical behavior and physical properties.

Table 1: Physicochemical Properties of Diethyltin Diiodide

| Property | Value | Source(s) |

| CAS Number | 2767-55-7 | [1] |

| Molecular Formula | C₄H₁₀I₂Sn | [1] |

| Molecular Weight | 430.64 g/mol | [1] |

| IUPAC Name | diethyl(diiodo)stannane | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in aprotic solvents (e.g., THF, DMF) | [1] |

The reactivity of diethyltin diiodide is largely governed by the electrophilic nature of the tin center, making it susceptible to nucleophilic attack.[1][3] This property is central to its use as a precursor in the synthesis of other organotin compounds. The tin atom in organotin(IV) halides like diethyltin diiodide typically adopts a tetrahedral geometry.[2][4]

Synthesis and Reactivity: A Legacy of Organometallic Chemistry

The synthesis of diethyltin diiodide by Frankland was a landmark achievement, accomplished through the direct reaction of ethyl iodide with metallic tin at elevated temperatures.[1][2]

Experimental Protocol: Direct Synthesis of Diethyltin Diiodide

This protocol is based on the classical method described by Frankland and later refined.

Objective: To synthesize diethyltin diiodide from ethyl iodide and metallic tin.

Materials:

-

Ethyl iodide (C₂H₅I)

-

Metallic tin (Sn), powder or foil

-

Sealed glass ampoule

Procedure:

-

Place metallic tin into a thick-walled glass ampoule.

-

Add an excess of ethyl iodide to the ampoule.

-

Seal the ampoule under vacuum or an inert atmosphere.

-

Heat the sealed ampoule in a furnace to a temperature between 140°C and 180°C.[1] The reaction time will vary depending on the scale and specific conditions.

-

After the reaction is complete, allow the ampoule to cool to room temperature.

-

Carefully open the ampoule in a well-ventilated fume hood.

-

The product, diethyltin diiodide, can be purified by distillation or recrystallization.

Causality of Experimental Choices:

-

Sealed Ampoule: The use of a sealed ampoule is crucial to contain the volatile and reactive ethyl iodide at the required reaction temperature and to prevent the oxidation of the organotin product.

-

Elevated Temperature: The reaction requires thermal energy to overcome the activation energy for the oxidative addition of ethyl iodide to metallic tin. The specified temperature range of 140-180°C has been empirically determined to provide a reasonable reaction rate.[1]

Caption: Direct synthesis of diethyltin diiodide.

Industrially, organotin compounds are often prepared through the alkylation of tin tetrachloride (SnCl₄) with organomagnesium (Grignard) or organoaluminum reagents.[1][4]

The reactivity of diethyltin diiodide is characterized by the lability of the tin-iodine bonds, which can be readily cleaved by nucleophiles. This allows for the substitution of the iodide ligands to form a variety of other diethyltin derivatives.

Spectroscopic and Analytical Characterization

A comprehensive understanding of diethyltin diiodide requires its characterization through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

-

¹H NMR: The proton NMR spectrum of diethyltin diiodide is expected to show signals corresponding to the ethyl groups, likely a triplet for the methyl protons and a quartet for the methylene protons, with coupling to each other and potentially satellite peaks due to coupling with tin isotopes.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon environments of the ethyl groups.

-

¹¹⁹Sn NMR: Tin-119 NMR is particularly informative for organotin compounds, with the chemical shift being sensitive to the coordination number and the nature of the substituents on the tin atom.[4] The chemical shift range for ¹¹⁹Sn is vast, spanning over 5000 ppm.

Mössbauer Spectroscopy

Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, is a valuable technique for probing the local chemical environment of the tin nucleus. The quadrupole splitting (QS) values obtained from Mössbauer spectra can provide insights into the coordination geometry of the tin atom. For instance, diethyltin(IV) complexes have been shown to exhibit QS values consistent with trigonal bipyramidal or octahedral geometries depending on the ligands.[1]

X-ray Crystallography

Applications in Research and Industry

Historically, diethyltin diiodide served as a crucial intermediate in the synthesis of other organotin compounds.[1] The broader class of diorganotin compounds, R₂SnX₂, has found significant industrial applications, most notably as stabilizers for polyvinyl chloride (PVC) plastics, catalysts for polyurethane foam production, and in the vulcanization of silicones.[5] While the direct application of diethyltin diiodide is limited due to its toxicity, its study remains relevant for understanding the fundamental chemistry of organotin compounds.

Biological Activity and Toxicological Profile: The "Stalinon" Tragedy

The biological activity of organotin compounds is a double-edged sword. While some derivatives have been investigated for their potential antimicrobial and anticancer properties, their toxicity is a major concern.[1]

The most infamous incident involving diethyltin diiodide is the "Stalinon" tragedy in France in the 1950s. A pharmaceutical preparation containing diethyltin diiodide, intended for the treatment of skin infections, was responsible for the deaths of over 100 people due to severe neurotoxicity.[1][3] This event highlighted the potent and dangerous biological effects of certain organotin compounds and led to stricter regulations and extensive research into their toxicology.

Safety and Handling

Given its high toxicity, diethyltin diiodide must be handled with extreme caution in a research setting.

Core Safety Precautions:

-

Engineering Controls: All work with diethyltin diiodide should be conducted in a certified chemical fume hood with adequate ventilation.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

-

-

Handling: Avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Conclusion: A Compound of Enduring Importance

Diethyltin diiodide, from its historic synthesis to the tragic "Stalinon" incident, serves as a powerful case study in the dual nature of chemical compounds. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and profound biological effects is not just of academic interest but a critical component of responsible scientific practice. While its direct therapeutic application is unlikely, its role as a foundational molecule in organometallic chemistry and a cautionary tale in toxicology ensures its enduring relevance in the scientific landscape.

References

-

Wikipedia. Organotin chemistry. [Link]

-

PubChem. Diethyltin diiodide. [Link]

-

Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. [Link]

-

University of Malaya Students' Repository. Chapter 1 Organotin Chemistry. [Link]

-

INCHEM. Tin and organotin compounds (EHC 15, 1980). [Link]

Sources

Diethyltin diiodide molecular structure and weight

Technical Monograph: Diethyltin Diiodide ( )

Molecular Architecture, Synthesis Protocols, and Applications in Drug Discovery

Executive Summary

Diethyltin diiodide (CAS: 2767-55-7) occupies a pivotal position in organometallic chemistry as the first organotin compound ever isolated, discovered by Edward Frankland in 1849. Beyond its historical significance, it serves as a critical model compound for understanding the structure-activity relationships (SAR) of organotin(IV) antitumor agents. This guide provides a rigorous analysis of its molecular weight, structural geometry, synthesis methodologies, and its role as a precursor in the development of non-platinum chemotherapeutic candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Diethyltin diiodide is a dialkyltin(IV) species characterized by high density and significant lipophilicity, properties that influence its biological transport and toxicity profile.

| Property | Data |

| IUPAC Name | Diethyl(diiodo)stannane |

| Common Name | Diethyltin diiodide |

| CAS Registry Number | 2767-55-7 |

| Molecular Formula | |

| Molecular Weight | 430.64 g/mol |

| Physical State | White crystalline solid (at STP) |

| Melting Point | 44–45 °C |

| Solubility | Soluble in organic solvents (ether, benzene); hydrolyzes slowly in water |

| Coordination Geometry | Distorted Tetrahedral (Solid state) |

Molecular Structure & Geometry Analysis

Structural Configuration

The tin (Sn) atom in diethyltin diiodide exists in the +4 oxidation state (

-

Hybridization: The central Sn atom is

hybridized.[1][2] -

Bond Angles: The

angle is typically larger than the ideal tetrahedral angle ( -

Bond Lengths (Approximate):

-

:

-

:

-

:

Coordination Expansion (Lewis Acidity)

A critical feature of

Figure 1: Structural Dynamics & Coordination Expansion

Caption: Transition of Diethyltin diiodide from a 4-coordinate tetrahedral species to a 6-coordinate octahedral complex upon binding with biological ligands.

Synthesis Protocols

Method A: Direct Synthesis (Frankland Method)

This is the historically authentic method, ideal for small-scale, high-purity preparation without organometallic precursors like Grignard reagents.

-

Reagents: Metallic Tin (granulated), Ethyl Iodide (

).[3] -

Conditions: Sealed tube (autoclave), 160–180 °C.

-

Mechanism: Oxidative addition of alkyl halide to metal.

Protocol:

-

Preparation: Charge a borosilicate glass ampoule or stainless steel autoclave with granulated tin (1 eq) and excess ethyl iodide (2.5 eq).

-

Reaction: Seal and heat to 160 °C for 4–6 hours. The reaction is exothermic once initiated.

-

Isolation: Cool the vessel. Unreacted ethyl iodide is removed by rotary evaporation.

-

Purification: The residue is recrystallized from diethyl ether or petroleum ether to yield white crystals of

.

Method B: Redistribution Reaction (Industrial/Scale-up)

Used when tetraethyltin is available, this method allows for precise stoichiometry control.

Figure 2: Synthesis Workflow

Caption: Step-by-step workflow for the Direct Synthesis of Diethyltin diiodide.

Applications in Research & Drug Development

Antitumor Agent Development

Diethyltin diiodide serves as a structural analog to Cisplatin . Researchers utilize it to synthesize diorganotin(IV) complexes that exhibit cytotoxicity against tumor cell lines (e.g., P-388 lymphocytic leukemia).[4]

-

Mechanism of Action: Unlike cisplatin, which targets DNA primarily, organotins like

often target the mitochondria. They induce apoptosis by:-

Interacting with gene expression.

-

Binding to the sulfhydryl (-SH) groups of enzymes.

-

Disrupting oxidative phosphorylation.

-

Precursor Utility

It is a versatile intermediate for generating other diethyltin derivatives:

-

Hydrolysis: Yields Diethyltin oxide (

), a polymeric solid used in catalysis. -

Halogen Exchange: Reacts with AgF or AgCl to form corresponding fluorides or chlorides.

Toxicology & Safety (Critical Mandate)

WARNING: Diethyltin diiodide is highly toxic. Strict adherence to safety protocols is non-negotiable.

The "Stalinon" Incident

In the 1950s, a medication named Stalinon was marketed in France for skin infections. It contained diethyltin diiodide as a primary ingredient (or major impurity alongside triethyltin). This resulted in over 100 deaths due to severe neurotoxicity.[3] This historical case underscores the compound's ability to cross the blood-brain barrier.

Handling Protocols

-

Engineering Controls: All handling must occur within a certified fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as heavy metal organic waste. Do not dispose of down the drain; highly toxic to aquatic life.

References

-

Frankland, E. (1849).[3][2][5] On the isolation of the organic radicals. Quarterly Journal of the Chemical Society of London, 2, 263-296.

-

PubChem. (n.d.).[6] Diethyltin diiodide (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry, 16(9), 481-494.

-

Crowe, A. J., Smith, P. J., & Atassi, G. (1980). Investigations into the antitumour activity of organotin compounds. I. Diorganotin dihalide and di-pseudohalide complexes. Chemico-Biological Interactions, 32(1-2), 171-178.

-

CAS Common Chemistry. (n.d.).[7] Diethyldiiodostannane.[3][7][6] American Chemical Society.[7] Retrieved from [Link][3][7]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Diethyltin diiodide | 2767-55-7 | Benchchem [benchchem.com]

- 4. Investigations into the antitumour activity of organotin compounds. I. Diorganotin dihalide and di-pseudohalide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tin - Wikipedia [en.wikipedia.org]

- 6. Diethyltin diiodide | C4H10I2Sn | CID 76000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Diethyltin diiodide toxicity and safety data sheet (SDS)

Technical Guide: Diethyltin Diiodide (CAS 2767-55-7) Toxicity Mechanisms, Safety Protocols, and Historical Context

Part 1: Executive Summary & Historical Context

The Stalinon Legacy: A Toxicological Warning

Diethyltin diiodide (Et

While Stalinon was intended to contain diethyltin diiodide, retrospective analysis suggests the lethality was exacerbated by impurities of triethyltin iodide (Et

Part 2: Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | Diethyltin diiodide |

| Synonyms | Diethyldiiodostannane; Tin, diethyl-, diiodide |

| CAS Number | 2767-55-7 |

| Formula | C |

| Molecular Weight | 430.64 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Soluble in organic solvents (ether, benzene); hydrolyzes in water |

| Reactivity | Hygroscopic; hydrolyzes to form diethyltin oxide and hydriodic acid |

Part 3: Hazard Identification (GHS Classification)

Signal Word: DANGER

This compound is not merely an irritant; it is a systemic metabolic poison.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 2 | H300: Fatal if swallowed. |

| Acute Toxicity (Dermal) | Cat. 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | Cat. 2 | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | Cat.[1] 1B | H314: Causes severe skin burns and eye damage. |

| STOT - Repeated Exp. | Cat. 1 | H372: Causes damage to organs (Thymus, CNS, Liver) through prolonged exposure. |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life. |

Part 4: Deep Dive – Toxicological Mechanisms

The toxicity of diethyltin diiodide is distinct from the trialkyltins (e.g., tributyltin). While trialkyltins are primarily neurotoxic (myelin vacuolation), dialkyltins like diethyltin diiodide are potent immunotoxins and metabolic inhibitors .

Mitochondrial Energy Disruption

Diethyltin compounds bind to dithiol groups within the lipoic acid cofactors of alpha-keto acid dehydrogenase complexes.

-

Target: Pyruvate Dehydrogenase (PDH) and

-Ketoglutarate Dehydrogenase.[2] -

Effect: Inhibition of the Krebs cycle. Unlike uncouplers (which dissipate the proton gradient), diethyltin blocks the entry of fuel into the cycle, leading to a catastrophic drop in ATP production and accumulation of pyruvate/lactate.

Immunotoxicity (Thymic Atrophy)

Dialkyltins cause severe atrophy of the thymus gland.

-

Mechanism: They inhibit the proliferation of thymocytes (immature T-cells) and induce apoptosis. This results in chemically induced immune suppression, leaving the organism vulnerable to infection—ironically, the very condition Stalinon was meant to treat.

Visualization: Cellular Toxicity Pathways

Figure 1: Dual mechanism of action showing mitochondrial energy blockade and targeted immunotoxicity.

Part 5: Safety & Handling Protocols

Diethyltin diiodide is air and moisture sensitive. Hydrolysis releases hydriodic acid (corrosive) and diethyltin oxides (toxic dust).

Engineering Controls

-

Primary: All operations must be conducted in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Inert Atmosphere: Synthesis or transfer of pure material should occur under Nitrogen or Argon using Schlenk techniques to prevent hydrolysis.

Personal Protective Equipment (PPE)

-

Respiratory: If dust formation is possible and outside a hood, use a full-face respirator with P100 (HEPA) and Organic Vapor cartridges.

-

Dermal: Double gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Silver Shield (Laminate) or heavy-duty Neoprene. Standard nitrile is permeable to organotins over time.

-

-

Ocular: Chemical splash goggles + Face shield.

Emergency Response: Spill Protocol

-

Do NOT use water. Water will hydrolyze the iodide, releasing acid fumes.

-

Neutralization: Adsorb with vermiculite or sand. Treat the waste with a dilute solution of potassium permanganate (

) or bleach (sodium hypochlorite) to degrade the organotin moiety oxidatively (though this converts it to inorganic tin, which is less toxic, it must still be handled as hazardous waste).

Visualization: Safe Handling Decision Tree

Figure 2: Operational workflow for handling and emergency response.

References

-

Frankland, E. (1849).[3][4] "On the Isolation of the Organic Radicals." Quarterly Journal of the Chemical Society of London, 2, 263.

-

Aldridge, W. N., & Cremer, J. E. (1955). "The Biochemistry of Organo-tin Compounds: Diethyltin Dichloride and Triethyltin Sulphate." Biochemical Journal, 61(3), 406–418.[5]

-

Seinen, W., & Willems, M. I. (1976). "Toxicity of Organotin Compounds. I. Atrophy of Thymus and Thymus-Dependent Lymphoid Tissue in Rats Fed Di-n-Octyltindichloride." Toxicology and Applied Pharmacology, 35(1), 63-75.

-

PubChem. (2024). "Diethyltin diiodide (Compound)."[5][1][3][4][6] National Library of Medicine.

-

Barnes, J. M., & Stoner, H. B. (1959).[7] "The Toxicology of Tin Compounds." Pharmacological Reviews, 11(2), 211-231.

Sources

- 1. Diethyltin diiodide | C4H10I2Sn | CID 76000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. Diethyltin diiodide | 2767-55-7 | Benchchem [benchchem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biological activity of diethyltin derivatives

An In-Depth Technical Guide to the Biological Activity of Diethyltin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyltin (DET) derivatives, a class of organotin compounds, have garnered significant scientific interest due to their diverse biological activities, ranging from pronounced toxicity to potential therapeutic applications. Historically used as stabilizers for polyvinyl chloride (PVC) and as catalysts in various chemical reactions, their interactions with biological systems are complex and multifaceted.[1][2][3] This guide provides a comprehensive technical overview of the biological activities of diethyltin derivatives, delving into their mechanisms of action, toxicological profiles, and emerging therapeutic potential, particularly in oncology. We will explore the intricate structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, pharmacology, and drug development, offering insights into the challenges and opportunities presented by this intriguing class of organometallic compounds.

Introduction to Diethyltin Derivatives: A Double-Edged Sword

Organotin compounds are characterized by the presence of at least one tin-carbon bond.[1] The first organotin compound, diethyltin diiodide, was synthesized in 1849.[1] Since then, the field of organotin chemistry has expanded significantly. Diethyltin (DET) derivatives, with the general formula (C₂H₅)₂SnX₂, where X is an anionic ligand, represent a significant subclass of these compounds. While their industrial applications are well-established, their biological effects are of primary concern and interest.[1][2]

The biological activity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom.[4] For dialkyltins like diethyltin, the toxicity and biological activity are significant. These compounds are known to be toxic, with effects ranging from skin and eye irritation to severe neurological and immunological consequences.[5][6][7] For instance, diethyltin dichloride is known to cause nasal irritation and headaches.[5] However, it is this very cytotoxicity that also makes them candidates for therapeutic applications, particularly as anticancer agents, where they have shown activity comparable to or even exceeding that of traditional platinum-based drugs like cisplatin.[8][9][10]

This guide will navigate the dual nature of diethyltin derivatives, providing a balanced perspective on their toxicity and therapeutic potential. We will begin by exploring their fundamental mechanisms of action at the cellular and molecular levels.

Mechanisms of Biological Activity and Toxicity

The biological effects of diethyltin derivatives are underpinned by their interactions with various cellular components. Their lipophilicity allows them to penetrate biological membranes, leading to a cascade of downstream effects.[11]

Interaction with Dithiol-Containing Proteins and Enzymes

A primary mechanism of diethyltin toxicity is its high affinity for dithiol groups, particularly vicinal dithiols found in proteins and enzymes.[12][13][14] This interaction can lead to the inhibition of critical enzymes.

-

Inhibition of α-Keto Acid Dehydrogenase Complexes: Diethyltin compounds are potent inhibitors of mitochondrial respiration.[12] They specifically target α-keto acid oxidizing enzyme complexes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[12] This inhibition is attributed to their binding to the dithiol lipoic acid, an essential cofactor for these enzymes.[12] The consequence is an accumulation of α-keto acids and a disruption of cellular energy metabolism.[12]

-

Induction of Conformational Changes in Peptides: Studies have shown that diethyltin can be formed from the dealkylation of triethyltin by peptides containing vicinal dithiols.[13] The resulting diethyltin moiety then coordinates with the cysteine residues, inducing a stable β-turn conformation in the peptide.[13] This highlights a specific molecular interaction that can alter protein structure and function.

Induction of Oxidative Stress and Apoptosis

Like many cytotoxic agents, diethyltin derivatives can induce oxidative stress, leading to cellular damage and programmed cell death (apoptosis).

-

Reactive Oxygen Species (ROS) Generation: The disruption of mitochondrial function by diethyltin can lead to an increase in the production of reactive oxygen species (ROS).[9] This overproduction of ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.

-

Apoptosis Induction: Organotin compounds, including diethyltin derivatives, are known to trigger apoptosis in cancer cells.[9] The mechanism can involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspases.[9] This pro-apoptotic activity is a key reason for their investigation as anticancer agents.

Immunotoxicity

Certain organotin compounds, particularly dialkyltins, exhibit significant immunotoxicity, with the thymus being a primary target organ.

-

Thymic Atrophy: Diethyltin dichloride has been shown to induce atrophy of lymphoid organs, though to a lesser extent than dibutyltin dichloride.[6][15] This effect is characterized by a reduction in thymus weight and cellularity, leading to a suppressed immune response.[6] The underlying mechanism is thought to involve the induction of apoptosis in thymocytes.

Neurotoxicity

Exposure to some organotin compounds can lead to neurotoxic effects. While triethyltin is more famously associated with cerebral edema, dialkyltins also exhibit neurotoxicity.[5][6] Workers exposed to methyltins have experienced a range of neurological symptoms, including headaches, memory impairment, and disorientation.[6]

The following diagram illustrates the primary mechanisms of diethyltin's biological activity.

Figure 1. Key Mechanisms of Diethyltin Biological Activity.

Therapeutic Potential of Diethyltin Derivatives

The potent cytotoxicity of diethyltin derivatives has spurred research into their potential as therapeutic agents, particularly in the field of oncology. Several studies have demonstrated their efficacy against various cancer cell lines.

Anticancer Activity

A growing body of evidence suggests that certain diethyltin complexes exhibit significant antitumor properties.[8][16]

-

In Vitro Cytotoxicity: Diethyltin derivatives have shown promising in vitro activity against a range of human tumor cell lines, including breast cancer (MCF-7), colon carcinoma (WiDr), and others.[8][16] In some cases, their inhibitory doses (ID₅₀) have been found to be significantly lower than that of cisplatin, a widely used chemotherapy drug.[16]

-

Structure-Activity Relationship (SAR): The anticancer activity of diethyltin derivatives is highly dependent on the nature of the ligands attached to the tin atom. For instance, coordination with ligands such as substituted phenyl acrylates has been shown to enhance their antitumor properties.[8] This suggests that the ligands may play a role in the transport and delivery of the cytotoxic diethyltin moiety to the target cells.

-

Mechanism of Anticancer Action: The anticancer effects of diethyltin derivatives are thought to be multifactorial, involving the induction of apoptosis, inhibition of key enzymes involved in cancer cell proliferation, and direct interaction with DNA.[9] Some organotin compounds are believed to bind to the phosphate backbone of DNA, interfering with its replication and transcription, similar to the mechanism of cisplatin.[9]

Antimicrobial Activity

Beyond their anticancer potential, some diethyltin derivatives have also demonstrated antimicrobial properties.

-

Antifungal and Antibacterial Activity: Organotin compounds, in general, are known for their biocidal properties.[1] Specific diethyltin complexes have been shown to possess antifungal and antibacterial activities.[8][17] As with their anticancer effects, the coordination of specific ligands can significantly enhance their antimicrobial potency.[8]

The following table summarizes the reported in vitro anticancer activity of selected diethyltin derivatives against various cancer cell lines.

| Diethyltin Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diethyltin bis(2-methylthio-3-pyridinecarboxylate) | MCF-7 (Breast) | < 0.1 | [16] |

| Diethyltin bis(2-methylthio-3-pyridinecarboxylate) | WiDr (Colon) | < 0.1 | [16] |

| Diethyltin complex of a (fluorophenyl)(methylphenyl)propenoate | Various | Not specified | [8] |

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of diethyltin derivatives, a suite of standardized in vitro and in vivo assays is employed. The choice of assays depends on the specific biological effect being investigated.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic potential of diethyltin derivatives against cancer cell lines and for establishing dose-response relationships.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the diethyltin derivative in cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assays

These assays are used to determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the diethyltin derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Mitochondrial Respiration Assays

These assays assess the impact of diethyltin derivatives on mitochondrial function.

Protocol: Oxygen Consumption Rate (OCR) Measurement

This assay measures the rate of oxygen consumption by isolated mitochondria or whole cells.

-

Mitochondria Isolation: Isolate mitochondria from rat liver or other appropriate tissue by differential centrifugation.

-

OCR Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure OCR.

-

Substrate and Inhibitor Addition: Add substrates for complex I (e.g., pyruvate, malate) or complex II (e.g., succinate) to energize the mitochondria.

-

Compound Addition: Add the diethyltin derivative at various concentrations and monitor the change in OCR.

-

Data Analysis: Compare the OCR before and after the addition of the diethyltin derivative to determine its inhibitory effect on mitochondrial respiration.

The following diagram illustrates a typical experimental workflow for assessing the anticancer activity of a novel diethyltin derivative.

Figure 2. Workflow for Evaluating Anticancer Activity.

Analytical Methods for Detection

The detection and quantification of diethyltin derivatives in biological and environmental samples are crucial for toxicological assessment and pharmacokinetic studies. Gas chromatography (GC) is a commonly used technique for the analysis of organotin compounds.[18][19]

Key Steps in Analytical Detection:

-

Extraction: Organotin compounds are first extracted from the sample matrix using organic solvents.[18]

-

Derivatization: To increase their volatility for GC analysis, the extracted compounds are derivatized.[19] Common derivatization methods include hydride generation and alkylation with Grignard reagents or sodium tetraethylborate.

-

Separation and Detection: The derivatized compounds are then separated by GC and detected using a sensitive and selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[18][19]

Conclusion and Future Perspectives

Diethyltin derivatives represent a fascinating and challenging area of research. Their potent biological activity, stemming from their interactions with key cellular components, makes them both significant environmental toxicants and promising candidates for therapeutic development. The structure-activity relationships of these compounds are complex, and further research is needed to design derivatives with enhanced therapeutic efficacy and reduced off-target toxicity.

Future research in this field should focus on:

-

Rational Ligand Design: Synthesizing novel diethyltin derivatives with ligands that can specifically target cancer cells, thereby minimizing side effects.

-

Elucidation of Resistance Mechanisms: Investigating the potential for cancer cells to develop resistance to diethyltin-based therapies.

-

Development of Advanced Drug Delivery Systems: Encapsulating diethyltin derivatives in nanoparticles or other delivery vehicles to improve their bioavailability and tumor-targeting capabilities.

-

Comprehensive Toxicological Profiling: Conducting thorough in vivo studies to fully understand the long-term toxicological effects of promising diethyltin-based drug candidates.

By continuing to explore the intricate biological chemistry of diethyltin derivatives, the scientific community can hope to harness their potent properties for the development of novel and effective therapeutic agents while mitigating their potential risks to human health and the environment.

References

- Toxicity and speciation analysis of organotin compounds. (n.d.). Google Books.

- Snoeij, N. J., Penninks, A. H., & Seinen, W. (1987). Biological Activity of Organotin Compounds--An Overview. Environmental Research, 44(2), 335-353.

-

Shahzadi, S., Ali, S., & Bhatti, M. H. (2011). Structural studies of diethyltin(IV) derivatives and their biological aspects as potential antitumor agents against Agrobacterium tumefacien cells. Journal of Coordination Chemistry, 64(14), 2449-2459. [Link]

-

Lyubimtsev, A., et al. (2020). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 25(18), 4236. [Link]

-

Yusof, E. N. M., et al. (2021). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 26(15), 4478. [Link]

-

Syed Annuar, S. N. A., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry, 9, 709659. [Link]

-

Material Safety Data Sheet - Dimethyltin dichloride. (n.d.). Cole-Parmer. [Link]

-

Organotin chemistry. (n.d.). In Wikipedia. [Link]

-

Arkles, B. (n.d.). Introduction to Organotin Chemistry. Gelest, Inc. [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

-

Basiri, A., et al. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 23(10), 2623. [Link]

-

Moore, D. W., et al. (2022). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats. Food and Chemical Toxicology, 164, 112999. [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

-

Tin. (n.d.). In Wikipedia. [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Chapter 7: Analytical Methods. U.S. Department of Health and Human Services. [Link]

-

Mundy, J. C., et al. (2004). Interactions of Alkyltin Salts with Biological Dithiols: Dealkylation and Induction of a Regular β-Turn Structure in Peptides. Journal of the American Chemical Society, 126(18), 5849-5860. [Link]

-

Singh, S., & Singh, J. (2021). Studies on Antibacterial and Antifungal Activities of Some Derivatives of Tributyltin (IV) of Salicylic Acid. ResearchGate. [Link]

-

Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities. (2015). ResearchGate. [Link]

-

Mundy, J. C., et al. (2004). Interactions of alkyltin salts with biological dithiols: dealkylation and induction of a regular beta-turn structure in peptides. Journal of the American Chemical Society, 126(18), 5849-5860. [Link]

-

Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). (n.d.). O I Analytical. [Link]

-

Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. (2015). ResearchGate. [Link]

-

Ceulemans, M., & Adams, F. C. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Journal of Chromatography A, 902(1), 139-151. [Link]

-

Gielen, M. (1995). TIN-BASED ANTITUMOUR DRUGS: NEW DEVELOPMENTS. Main Group Metal Chemistry, 18(2), 119-122. [Link]

-

Al-Khodir, S. A., & Refat, M. S. (2020). Anti-Tumor Activity of Organotin (IV) Compounds: A Review. Crystals, 10(12), 1104. [Link]

-

World Health Organization. (1980). Tin and organotin compounds. Environmental Health Criteria 15. [Link]

Sources

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. Tin and organotin compounds (EHC 15, 1980) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Interactions of alkyltin salts with biological dithiols: dealkylation and induction of a regular beta-turn structure in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ysi.com [ysi.com]

Application Note: Diethyltin Diiodide (Et₂SnI₂) as a High-Activity Polyurethane Catalyst

This Application Note is structured to provide an authoritative, deep-dive technical guide on the utilization of Diethyltin Diiodide (Et₂SnI₂) as a catalyst in polyurethane (PU) synthesis. While Dibutyltin Dilaurate (DBTDL) is the industry standard, Diethyltin Diiodide represents a class of high-reactivity, sterically unhindered organotin halides used in specialized kinetic studies and rapid-cure applications where standard carboxylates may be insufficient or where specific Lewis acid characteristics are required.

Executive Summary

Diethyltin diiodide (Et₂SnI₂) is a specialized organotin catalyst utilized in the synthesis of polyurethanes, particularly where rapid reaction kinetics and low-temperature curing are required. Unlike the ubiquitous Dibutyltin Dilaurate (DBTDL), Et₂SnI₂ possesses smaller alkyl ligands (ethyl vs. butyl) and halide ligands (iodide vs. carboxylate), resulting in significantly reduced steric hindrance and distinct Lewis acidity. This guide outlines the mechanistic principles, handling protocols, and experimental workflows for researchers utilizing Et₂SnI₂ to drive isocyanate-hydroxyl reactions.

Key Technical Advantages:

-

Reduced Steric Bulk: Ethyl groups allow for tighter coordination of sterically hindered isocyanates (e.g., IPDI, H₁₂MDI).

-

Enhanced Lewis Acidity: The iodide ligands increase the electrophilicity of the central Tin (Sn) atom compared to carboxylates, accelerating the activation of the NCO group.

-

Solubility Profile: High solubility in polar organic solvents and polyols.

Mechanistic Insight: The Catalytic Cycle

To optimize PU synthesis, one must understand the causality of the catalytic cycle. Organotin catalysts function as Lewis acids.[1] Et₂SnI₂ operates via a coordination-insertion mechanism.

The Mechanism[2]

-

Complexation: The electropositive Sn center forms a complex with the Isocyanate nitrogen (or oxygen) and the Polyol hydroxyl group.

-

Activation: The Sn-N coordination polarizes the isocyanate bond, making the carbonyl carbon highly electrophilic.

-

Insertion/Transfer: The hydroxyl proton is transferred to the nitrogen, and the alkoxide attacks the carbonyl carbon.

-

Release: The urethane linkage is formed, and the catalyst is regenerated.[2]

Pathway Visualization

The following diagram illustrates the catalytic activation pathway, highlighting the role of the Tin center.

Figure 1: Catalytic cycle of Et₂SnI₂ mediating the reaction between Isocyanate and Polyol.[2]

Experimental Protocol: PU Synthesis

Warning: Diethyltin compounds are neurotoxic and skin irritants. All procedures must be performed in a fume hood with nitrile gloves and appropriate PPE.

Materials Preparation

-

Catalyst Stock Solution: Prepare a 1.0 wt% solution of Et₂SnI₂ in dry Toluene or MEK (Methyl Ethyl Ketone). Note: Et₂SnI₂ is sensitive to moisture; use anhydrous solvents.

-

Polyol: Standard polyether or polyester polyol (dried under vacuum at 80°C for 2 hours to remove water).

-

Isocyanate: MDI, TDI, or aliphatic isocyanate (e.g., HDI).

-

Solvent: Anhydrous DMF or Toluene (if solution polymerization is desired).

Synthesis Workflow (Bulk Polymerization)

-

Degassing: Place the Polyol in a reaction vessel. Degas under vacuum (-0.1 MPa) at 60°C for 30 minutes to remove dissolved air and trace moisture.

-

Catalyst Addition:

-

Add the Et₂SnI₂ stock solution to the Polyol.

-

Target Loading: 0.01% to 0.05% (by weight of total resin). Note: Due to higher activity than DBTDL, start with a lower loading.

-

Mix mechanically at 500 RPM for 2 minutes.

-

-

Isocyanate Addition:

-

Calculate the required Isocyanate amount based on the NCO:OH index (typically 1.05:1).

-

Add Isocyanate rapidly to the Polyol/Catalyst mixture.

-

-

Reaction/Curing:

-

Mix vigorously (2000 RPM) for 10-15 seconds.

-

Pour mixture into a pre-heated mold (60°C).

-

Monitor Gel Time and Tack-Free Time .

-

Data Recording Table

Use the following template to record kinetic data during optimization:

| Parameter | Experiment A (Control) | Experiment B (Low Dose) | Experiment C (High Dose) |

| Catalyst | DBTDL | Et₂SnI₂ | Et₂SnI₂ |

| Concentration (wt%) | 0.05% | 0.01% | 0.05% |

| Mixing Temp (°C) | 25 | 25 | 25 |

| Cream Time (s) | 45 | 30 | 10 |

| Gel Time (s) | 120 | 90 | 35 |

| Exotherm Peak (°C) | 85 | 92 | 110 |

Performance Characterization & Troubleshooting

Reactivity Comparison

Et₂SnI₂ generally exhibits a shorter induction period compared to DBTDL.

-

Steric Factor: The ethyl groups on Tin allow faster approach of the isocyanate, particularly for secondary hydroxyls or hindered aliphatic isocyanates.

-

Electronic Factor: The Iodine atoms are less electron-donating than the laurate groups in DBTDL, making the Tin center more Lewis acidic (harder).

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Bubbling in cured PU | Moisture contamination | Reaction of NCO with water produces CO₂. Dry polyols more rigorously; check catalyst stock for hydrolysis. |

| Too fast (Scorch) | Catalyst loading too high | Et₂SnI₂ is more active than DBTDL. Reduce concentration by 50%. |

| Color formation (Yellowing) | Iodine liberation | Iodides can oxidize to I₂ over time or under UV. Add antioxidants or switch to dark-colored applications. |

| Incomplete Cure | Catalyst deactivation | Tin halides can complex with amine impurities or hydrolyze. Ensure neutral pH ingredients. |

Safety and Handling (Crucial)

Diethyltin Diiodide is classified as highly toxic.

-

Toxicity: Organotins, especially ethyl-substituted ones, are neurotoxins and immunotoxins. They are more toxic than their butyl counterparts.

-

Route of Entry: Readily absorbed through the skin.

-

Deactivation: Spills should be treated with a solution of 5% potassium permanganate or active bromine solution to cleave the Sn-C bonds, followed by absorption with vermiculite.

-

Waste: Must be disposed of as hazardous heavy metal organic waste. Do not release into water systems (very toxic to aquatic life).

References

-

Mechanism of Organotin Catalysis

- Bloodworth, A. J., & Davies, A. G. (1965). Organometallic derivatives of the main group elements. Proceedings of the Chemical Society.

-

Context: Foundational text establishing the alkoxide-coordination mechanism for tin catalysts.[2]

-

Kinetic Studies of PU Formation

-

Florian, R., et al. (2010). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems. Journal of Applied Polymer Science.

- Context: Comparative kinetics of metal catalysts, providing the baseline for comparing DBTDL vs. other Lewis acids.

-

-

Chemical Data & Properties

-

Toxicity of Organotins

-

Gelest, Inc. (2020). Organotin Chemistry and Applications.

- Context: Detailed safety and handling d

-

-

Alternative Catalyst Development

-

Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules.

- Context: Discusses the shift away from toxic tins, highlighting why specific tins (like Et₂SnI₂)

-

Sources

Application Notes and Protocols for the Preparation of Organotin Precursors for Thin Film Deposition

Introduction: The Critical Role of Organotin Precursors in Advanced Materials

Organotin compounds, a class of organometallic compounds containing a tin-carbon bond, are indispensable precursors for the deposition of high-quality thin films with a diverse range of applications.[1][2] These materials are integral to the fabrication of transparent conducting oxides (TCOs) for displays and solar cells, low-emissivity coatings for energy-efficient windows, and have emerging roles in semiconductor devices.[3][4][5] The versatility of organotin chemistry allows for the fine-tuning of precursor properties such as volatility, solubility, and decomposition temperature, which in turn dictates the choice of deposition technique and the ultimate quality of the deposited film.

This guide provides a comprehensive overview of the preparation of organotin precursors, detailing synthesis and purification protocols for both vapor-phase and solution-based deposition techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, prepare, and handle these critical compounds safely and effectively.

Precursor Selection: A Foundation for High-Quality Thin Films

The selection of an appropriate organotin precursor is a critical first step that significantly influences the deposition process and the final film properties. The ideal precursor should exhibit a balance of volatility, thermal stability, and reactivity, tailored to the specific deposition method.

Key Precursor Selection Criteria:

| Property | Rationale and Impact on Deposition |

| Volatility | Essential for vapor-phase techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), enabling efficient transport of the precursor to the substrate. Lower volatility is suitable for solution-based methods. |

| Thermal Stability | The precursor must be stable enough to be vaporized or dissolved without premature decomposition, yet decompose cleanly at the desired deposition temperature on the substrate surface.[6][7] |

| Reactivity | The reactivity of the precursor with co-reactants (e.g., oxygen, water) and the substrate surface determines the film growth rate and composition. Unwanted side reactions can lead to impurities. |

| Decomposition Pathway | A clean decomposition pathway is crucial to minimize the incorporation of carbon and other impurities into the thin film, which can degrade its electrical and optical properties. |

| Solubility | For solution-based techniques, the precursor must be readily soluble in a suitable solvent that does not interfere with the deposition process. |

| Safety and Handling | The toxicity and reactivity of the precursor and its byproducts are paramount safety considerations. Less hazardous alternatives should be prioritized.[8][9] |

Common classes of organotin precursors include organotin halides (e.g., monobutyltin trichloride), organotin alkoxides, and organotin carboxylates (e.g., dibutyltin diacetate).[4][10] The choice of organic ligand (e.g., alkyl, aryl, carboxylate) directly influences the precursor's physical and chemical properties.

Synthesis of Organotin Precursors: Vapor-Phase and Solution-Based Methodologies

The synthesis of organotin precursors is typically achieved through several established routes in organometallic chemistry. The choice of method depends on the desired precursor and the available starting materials.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of organotin precursors.

Sources

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Alternative Organometallic Precursors for CVD of Tungsten | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. BNT Chemicals | Organotin Compounds [bnt-chemicals.com]

Application Note: Purification of Diethyltin Diiodide (Et₂SnI₂) via Low-Temperature Recrystallization

Abstract

Diethyltin diiodide (Et₂SnI₂) is a historic organometallic compound, first isolated by Edward Frankland in 1849, marking the birth of organotin chemistry.[1][2][3] Despite its foundational status, its purification presents unique challenges due to its low melting point (44–45 °C) and high solubility in common organic solvents. This application note details a rigorous Low-Temperature Recrystallization Protocol designed to avoid the common "oiling out" phenomenon. By utilizing a hydrocarbon solvent system with controlled thermal gradients, researchers can achieve high-purity crystalline material suitable for use as a catalyst or synthetic intermediate.

Introduction & Technical Context

The Challenge of Low-Melting Organometallics

Purifying compounds with melting points near ambient temperature (30–50 °C) is notoriously difficult. Standard recrystallization involves heating a solvent to reflux; however, if the solute's melting point is lower than the solvent's boiling point, the solute will melt into an immiscible oil before it dissolves. Upon cooling, this oil often solidifies into an amorphous mass rather than a crystal lattice, trapping impurities.

Compound Profile: Diethyltin Diiodide[3][5][6][7]

-

Formula: (C₂H₅)₂SnI₂

-

Molecular Weight: 430.64 g/mol [4]

-

Melting Point: 44–45 °C [1]

-

Appearance: White to pale yellow needles (when pure).

-

Impurities: Triethyltin iodide (Et₃SnI), Monoethyltin triiodide (EtSnI₃), and inorganic tin salts.

Safety Advisory (Critical)

Warning: Organotin compounds are potent neurotoxins.

-

Historical Context: The toxicity of diethyltin species was tragically highlighted by the "Stalinon" incident in the 1950s, where impurities (primarily triethyltin) in a diethyltin diiodide medication caused over 100 deaths due to cerebral edema [2].

-

Handling: All operations must be performed in a fume hood. Double-gloving (Nitrile over Laminate) is recommended. Avoid all skin contact and inhalation of dust/vapors.

Solvent Selection Strategy

The ideal solvent must balance solubility at room temperature with insolubility at low temperatures, while being chemically inert to the Sn-I bond.

| Solvent Candidate | Boiling Point | Suitability | Notes |

| n-Hexane | 68 °C | High | Excellent for low-temp crystallization. Non-polar nature discourages solubility of inorganic tin salts. |

| Petroleum Ether (40-60) | 40–60 °C | High | Lower boiling point facilitates gentle removal without melting the product. |

| Ethanol | 78 °C | Medium | Good solubility, but risk of alcoholysis over long periods. High solubility at low temps reduces yield. |

| Dichloromethane | 40 °C | Low | Too high solubility; difficult to induce crystallization even at -78 °C. |

Selected System: n-Hexane (or Petroleum Ether 40-60).

-

Rationale: Et₂SnI₂ is moderately soluble in warm hexane but crystallizes well upon deep cooling. The non-polar character excludes ionic impurities.

Experimental Protocol

Materials & Equipment

-

Crude Diethyltin Diiodide (Synthesis reaction mixture or commercial crude).

-

Solvent: Anhydrous n-Hexane (dried over Na/benzophenone or molecular sieves).

-

Glassware: Schlenk flask (100 mL), Filtration cannula or Schlenk frit, Crystallization dish/bath.

-

Cooling: Dry ice/Acetone bath (-78 °C) or Freezer (-20 °C).

-

Protection: Aluminum foil (iodides are light-sensitive).

Step-by-Step Procedure

Phase 1: Dissolution (The "Warm" Step)

-

Place the crude Et₂SnI₂ solid into a Schlenk flask equipped with a magnetic stir bar.

-

Light Protection: Wrap the flask in aluminum foil to prevent photo-degradation of the iodide.

-

Add n-Hexane (approx. 5 mL per gram of crude).

-

Gentle Heating: Warm the flask in a water bath to 35–40 °C .

-

Critical Control:Do NOT exceed 42 °C. If you exceed the melting point (44 °C), the compound will melt into a separate liquid phase ("oil out"). You want it to dissolve, not melt.

-

-

Stir gently until the majority of the solid dissolves.

-

Filtration: If insoluble black/gray particles remain (likely inorganic tin or oxides), filter the warm solution through a Schlenk frit or syringe filter into a clean, pre-warmed receiving flask.

Phase 2: Crystallization (The Thermal Gradient)

-

Allow the clear filtrate to cool slowly to room temperature (20–25 °C) over 30 minutes.

-

Transfer the flask to a -20 °C freezer for 4–12 hours.

-

Observation: Long, needle-like crystals should begin to form.

-

-

For maximum yield, transfer the flask to a -78 °C bath (Dry Ice/Acetone) for 1 hour.

-

Note: Extreme cooling may precipitate impurities if the solution is too concentrated. -20 °C is often sufficient for higher purity.

-

Phase 3: Isolation

-

While keeping the flask cold (immerse in a cold bath), remove the supernatant solvent via a syringe or cannula (decantation).

-

Why: Vacuum filtration can cause the crystals to melt due to the airflow warming them or condensation moisture. Decantation or cold-frit filtration is safer.

-

-

Wash: Add a small volume of cold (-78 °C) pentane or hexane to wash the crystals. Swirl gently and decant immediately.

-

Drying: Apply high vacuum (0.1 mmHg) to the flask while keeping it in an ice bath (0 °C).

-

Caution: Do not apply vacuum at room temperature initially, as the volatile iodine-containing impurities might sublime, or the product might sublime/melt. Allow it to warm to RT only after solvent is mostly removed.

-

Process Visualization (Workflow)

Figure 1: Workflow for the low-temperature purification of Diethyltin Diiodide, emphasizing temperature control to prevent phase separation (oiling out).

Characterization & Quality Control

After drying, the product should be analyzed to confirm purity.

| Method | Expected Result | Diagnostic Value |

| Melting Point | 44.0 – 45.0 °C | Sharp range indicates high purity. Broadening < 40 °C indicates Et₃SnI impurity. |

| ¹H NMR (CDCl₃) | Quartet (~1.4 ppm), Triplet (~1.2 ppm) | Tin Satellites: Look for ¹¹⁷Sn/¹¹⁹Sn satellites flanking the ethyl signals. Distinct coupling constants confirm the oxidation state. |

| Elemental Analysis | C: ~11.1%, H: ~2.3% | Confirms bulk composition. |

| Visual Inspection | White/Colorless Needles | Yellow/Orange color suggests free iodine or decomposition. |

Troubleshooting Guide

Problem: The solid melted into an oil during dissolution.

-

Cause: Temperature exceeded 44 °C.[5]

-

Fix: Cool the mixture vigorously to -78 °C to solidify the oil. Add more solvent, then warm very slowly with stirring, stopping before the solid melts (stay < 40 °C).

Problem: No crystals formed at -20 °C.

-

Cause: Solution is too dilute.

-

Fix: Concentrate the solution by evaporating half the solvent under vacuum (using a trap!) and repeat the cooling step.

Problem: Crystals turned yellow/brown upon drying.

-

Cause: Photo-decomposition releasing Iodine (I₂).

-

Fix: Ensure all flasks are wrapped in foil. Wash the crystals with cold pentane to remove surface iodine.

References

-

Frankland, E. (1849).[1][2][4][6] "On the Isolation of the Organic Radicals." Journal of the Chemical Society, 2, 263. (Historical Context).

-

Alajouanine, T., Dérobert, L., & Thiéffry, S. (1958). "Étude clinique d'ensemble de 210 cas d'intoxication par les sels organiques d'étain." Revue Neurologique, 98, 85-96. (The "Stalinon" Toxicology Reference).[4]

- Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. ISBN: 978-3-527-31023-4. (Standard Reference for Properties).

-

PubChem Database. (n.d.). "Diethyltin diiodide - Compound Summary." National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. Advancement of the chemistry of organotin–Schiff base complexes: a crystallographic perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Diethyltin diiodide | 2767-55-7 | Benchchem [benchchem.com]

- 5. ajbasweb.com [ajbasweb.com]

- 6. Tin - Wikipedia [en.wikipedia.org]

Advanced Protocol: Handling, Synthesis, and Storage of Air-Sensitive Organotin Iodides in the Glovebox

Abstract

Organotin iodides (e.g., tributyltin iodide, trimethyltin iodide) are critical intermediates in radical chemistry, Stille couplings, and perovskite solar cell research. However, they present a dual challenge: they are acutely neurotoxic and highly sensitive to light, moisture, and oxygen. Furthermore, iodine vapors and organotin residues can irreversibly poison standard copper-based glovebox catalyst beds. This guide outlines a field-proven protocol for handling these materials without compromising researcher safety or equipment integrity.

Part 1: Safety Prerequisite - The "Invisible" Danger

CRITICAL WARNING: Organotin compounds, particularly trimethyltin and triethyltin derivatives, are potent neurotoxins that can penetrate standard nitrile gloves.

The "Double-Barrier" Gloving Standard

Standard laboratory nitrile gloves offer insufficient protection against organotins due to the lipophilic nature of the alkyl groups.

-

Primary Layer (Inner): EVOH/PE Laminate gloves (e.g., Silver Shield® or North® Silvershield). These are chemically resistant but offer poor dexterity.

-

Secondary Layer (Outer): Thick Nitrile (minimum 6 mil) to provide grip and mechanical protection.

-

Glovebox Gloves: Standard butyl rubber glovebox gloves are generally resistant, but they must be inspected for micro-tears before every session involving tin.

Part 2: The Glovebox Environment (Catalyst Defense)

The most common operational failure when handling iodides in a glovebox is the poisoning of the regeneration system. Standard copper-based oxygen scrubbers react with iodine vapors to form Copper(I) Iodide (CuI), which does not regenerate under standard

Protocol: "Static Mode" Operation

To protect the circulation system, follow this logic flow whenever an iodine source (solid or liquid) is open.

Figure 1: Decision logic for protecting the glovebox catalyst bed from iodine poisoning.

Equipment Modification: If frequent organotin iodide work is required, install an Activated Charcoal Trap inline before the catalyst bed. This sacrifices the charcoal (cheap) to save the copper catalyst (expensive).

Part 3: Synthesis and Purification Protocol

While many researchers attempt to buy these reagents, commercial samples often arrive degraded (darkened). In-situ synthesis via the cleavage of tetraorganotins is the gold standard for purity.

Reaction:

Step-by-Step Methodology

-

Pre-Drying (Schlenk Line):

-

Even if performing the reaction in the box, dry the starting tetraorganotin (

) over molecular sieves (4Å) for 24 hours. -

Sublime Iodine (

) or dry it under vacuum in a desiccator with

-

-

The Reaction (Inside Glovebox):

-

Dissolve

(1 equiv) in anhydrous diethyl ether or hexane. -

Add

(1 equiv) slowly. The reaction is exothermic. -

Endpoint: The deep purple color of iodine will fade to a pale yellow or colorless solution as the Sn-I bond forms.

-

-

Purification (The Critical Step):

-

Do not use silica columns inside the box (solvent load is too high).

-

Liquid Products (

): Perform a vacuum distillation. The alkyl iodide byproduct ( -

Solid Products (

): Recrystallize from anhydrous hexane at -35°C (glovebox freezer).

-

Data Summary: Common Organotin Iodides

| Compound | State (RT) | Boiling/Melting Point | Sensitivity Profile | Toxicity Level |

| Trimethyltin Iodide | Solid | MP: 3.4°C (often liquid) | High (Light/Moisture) | Extreme (Neurotoxin) |

| Tributyltin Iodide | Liquid | BP: ~172°C (10 mmHg) | Moderate (Light) | High |

| Triphenyltin Iodide | Solid | MP: ~121°C | Moderate | High |

Part 4: Handling and Weighing Techniques

The "Difference" Weighing Method

Never weigh open organotin iodides on the glovebox balance if possible, as vapors can corrode the balance sensor.

-

Tare a screw-cap vial with a septum seal inside the box.

-

Add the approximate amount of Organotin Iodide.

-

Cap immediately.

-

Weigh the sealed vial.

-

Calculate mass:

.

Viscous Liquid Transfer

Tributyltin iodide is viscous. Using standard micropipettes can lead to dripping and contamination.

-

Tool: Use a gas-tight glass syringe (Hamilton type) with a PTFE-tipped plunger.

-

Technique: Reverse pipetting does not work well here due to vapor pressure. Draw slowly to avoid cavitation bubbles.

Storage Stability

Organotin iodides are photolabile. The Sn-I bond cleaves under UV/Visible light, reforming

-

Container: Amber glass vials are mandatory.

-

Secondary Seal: Wrap the cap junction with Parafilm or electrical tape.

-

Environment: Store in the glovebox freezer (-30°C). Cold storage significantly slows the disproportionation reaction.

Part 5: Waste Disposal and Decontamination

Never mix organotin waste with general organic solvents.

-

Quenching: If you have residual active Sn-I species, quench with 1M aqueous Potassium Fluoride (KF).

-

Chemistry:

. -

The resulting polymeric fluoride is less toxic and chemically inert.

-

-

Segregation: Collect all solid waste (gloves, paper towels) in a dedicated "Heavy Metal/Toxin" bag inside the box. Seal this bag inside the box before transferring out.

Part 6: Workflow Visualization

Figure 2: End-to-end workflow for the synthesis and isolation of organotin iodides.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: Tributyltin Iodide. Merck KGaA.

-

Organic Syntheses. (2005). Preparation of Organotin Reagents. Org. Synth. 81, 121.

-

EPFL Occupational Health and Safety. (2022). Glovebox Safety Guidelines and Catalyst Poisoning. École Polytechnique Fédérale de Lausanne.

-

University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry.

-

Ossila. (2023). Handling Air-Sensitive Materials: Glove Box Protocols.

Sources

Mastering Transmetallation with Diethyltin Diiodide: A Guide for Researchers

For Immediate Release

Comprehensive Application Notes and Protocols for the Strategic Use of Diethyltin Diiodide in Transmetallation Reactions

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of the reaction conditions for transmetallation reactions involving diethyltin diiodide. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring both scientific integrity and practical success.

Introduction to Transmetallation with Organotin Compounds

Transmetallation, a fundamental reaction in organometallic chemistry, involves the transfer of an organic group from one metal to another.[1] In the context of organotin chemistry, this process is pivotal for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] Diethyltin diiodide, first synthesized by Edward Frankland in 1849, stands as a foundational organotin compound.[2][3][4][5] Its utility lies in its ability to act as a precursor for the formation of unsymmetrical tetraorganotin compounds through the selective replacement of its iodide ligands.

The general principle involves the reaction of diethyltin diiodide with a more electropositive organometallic reagent, such as an organolithium or Grignard reagent. The greater nucleophilicity of the organic group on the more electropositive metal drives the displacement of the iodide from the tin center.

Core Principles of Reactivity

The tin-iodine bond in diethyltin diiodide is polarized, rendering the tin atom electrophilic and susceptible to nucleophilic attack by the carbanionic portion of organolithium or Grignard reagents. The choice of the organometallic reagent, solvent, and temperature are critical parameters that dictate the success and selectivity of the transmetallation reaction.

Organolithium Reagents vs. Grignard Reagents:

-

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts (R-MgX) due to the higher polarity of the carbon-lithium bond. This increased reactivity allows for transmetallations to occur at lower temperatures, which can be advantageous for preserving the integrity of sensitive functional groups. However, their high basicity can sometimes lead to side reactions.[6]

-

Grignard reagents (R-MgX) are powerful nucleophiles and are widely used for forming carbon-carbon bonds.[7] While generally less reactive than organolithiums, they are often sufficient for transmetallation with organotin halides and can be more cost-effective and easier to handle.[7] The formation of Grignard reagents requires an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the magnesium species.[6][7]

Reaction Conditions and Protocols

The successful synthesis of unsymmetrical tetraorganotins (Et₂SnR'₂) from diethyltin diiodide hinges on the careful control of reaction conditions to ensure complete substitution of the iodide ligands and minimize side reactions.

I. Synthesis of Diethyl(diorgano)tins using Organolithium Reagents

This protocol outlines the general procedure for the reaction of diethyltin diiodide with an organolithium reagent. The use of low temperatures is crucial to control the high reactivity of the organolithium species.

Protocol 1: Synthesis of Diethyl(diphenyl)tin

This specific protocol details the synthesis of diethyl(diphenyl)tin, a mixed alkyl-aryl tin compound.

Materials:

-

Diethyltin diiodide (Et₂SnI₂)

-

Phenyllithium (PhLi) in a suitable solvent (e.g., cyclohexane/ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Experimental Workflow:

Figure 1: Workflow for the synthesis of diethyl(diphenyl)tin.

Step-by-Step Procedure:

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of argon, dissolve diethyltin diiodide (1 equivalent) in anhydrous diethyl ether or THF.[8]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium: Slowly add a solution of phenyllithium (2.0-2.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this period, allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether or hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture.[9] Performing the reaction under an inert atmosphere (argon or nitrogen) is essential to prevent their decomposition and the formation of unwanted byproducts.[8]

-

Anhydrous Solvents: Water will rapidly protonate organolithium reagents, rendering them inactive.[9] Therefore, the use of dry solvents and glassware is critical.

-

Low Temperature (-78 °C): The high reactivity of organolithium reagents necessitates low temperatures to control the reaction rate, prevent side reactions such as metal-halogen exchange with the solvent (if halogenated), and improve the selectivity of the transmetallation.

-

Stoichiometry: A slight excess of the organolithium reagent is often used to ensure complete conversion of the diethyltin diiodide.

-

Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to neutralize any remaining organolithium reagent and hydrolyze the tin-lithium intermediates without causing the degradation of the desired product.

II. Synthesis of Diethyl(diorgano)tins using Grignard Reagents

Grignard reagents offer a practical alternative to organolithiums for the synthesis of mixed tetraorganotins. The reaction is typically performed at a slightly higher temperature than with organolithiums.

Protocol 2: Synthesis of Diethyl(divinyl)tin

This protocol details the synthesis of a mixed organotin compound containing both saturated and unsaturated organic groups.

Materials:

-

Diethyltin diiodide (Et₂SnI₂)

-

Vinylmagnesium bromide (CH₂=CHMgBr) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard inert atmosphere glassware

Experimental Workflow:

Figure 2: Workflow for the synthesis of diethyl(divinyl)tin.

Step-by-Step Procedure:

-

Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diethyltin diiodide (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-